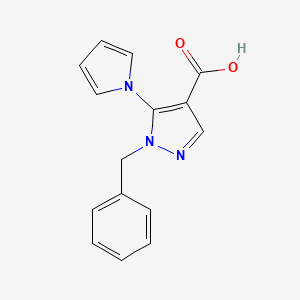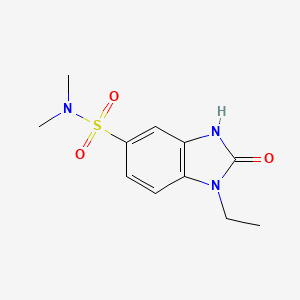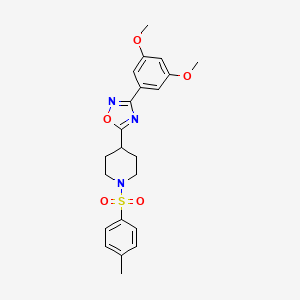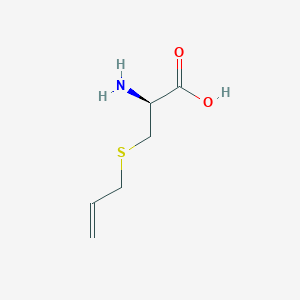
1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (BPCA) is a small molecule that has been studied for its potential applications in various scientific fields. BPCA is a stable, water-soluble compound that is commercially available and has been used in a variety of research applications. BPCA has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, BPCA has been studied for its potential to modulate cellular processes, such as apoptosis, cell cycle progression, and cell death. BPCA has also been studied for its potential to modulate the activity of enzymes and proteins involved in metabolic pathways.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Functionalization Reactions : Studies have shown that 1H-pyrazole-3-carboxylic acid derivatives can be effectively functionalized. For instance, one study achieved the conversion of 1H-pyrazole-3-carboxylic acid into corresponding 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine, highlighting the versatility in functionalizing these compounds (Yıldırım, Kandemirli, & Demir, 2005).
Reactions with Hydroxylamines and Carbazates : Another study reported on the reactions of 1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates, leading to the formation of novel N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and related compounds. This indicates a broad range of possible derivatives from the base compound (Korkusuz & Yıldırım, 2010).
Biological and Pharmacological Studies
- Antimicrobial Activities : Pyrazole derivatives, including those related to 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, have been studied for their antimicrobial activities. A particular study synthesized and tested a variety of pyrazole derivatives for anti-microbial activities against standard bacterial and fungal strains, demonstrating the potential of these compounds in pharmacology (Shubhangi et al., 2019).
Material Science and Other Applications
- Potential in Nonlinear Optics : Pyrazole derivatives have also been explored in the field of material science. A study synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and evaluated them as potential nonlinear optical (NLO) materials. This research demonstrates the utility of such compounds in advanced material applications (Chandrakantha et al., 2013).
Propiedades
IUPAC Name |
1-benzyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)13-10-16-18(11-12-6-2-1-3-7-12)14(13)17-8-4-5-9-17/h1-10H,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKROYWQXJBPBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2401382.png)





![2-Chloro-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2401391.png)

![N-(2-bromophenyl)-2-[1-(2-ethoxypyridin-3-yl)-N-methylformamido]acetamide](/img/no-structure.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2401395.png)

![8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one](/img/structure/B2401402.png)
